molecular formula C15H21BrN2O2S B6446592 N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2548980-78-3

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446592
CAS No.: 2548980-78-3
M. Wt: 373.3 g/mol
InChI Key: JXKPCHKGCAKXCO-UHFFFAOYSA-N
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Description

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a 3-bromophenylmethyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The bromination of benzyl chloride followed by nucleophilic substitution with piperidine can yield the intermediate 1-[(3-bromophenyl)methyl]piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
  • N-{1-[(3-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
  • N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Uniqueness

N-{1-[(3-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the 3-bromophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-[1-[(3-bromophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-13-4-1-3-12(9-13)10-18-8-2-5-14(11-18)17-21(19,20)15-6-7-15/h1,3-4,9,14-15,17H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPCHKGCAKXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Br)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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